molecular formula C8H14O2 B14073889 Cyclooct-4-ene-1-peroxol CAS No. 102574-82-3

Cyclooct-4-ene-1-peroxol

Cat. No.: B14073889
CAS No.: 102574-82-3
M. Wt: 142.20 g/mol
InChI Key: VHVDGMUGOCTNMX-UHFFFAOYSA-N
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Description

Cyclooct-4-ene-1-peroxol is an organic compound characterized by a cyclooctene ring with a peroxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-4-ene-1-peroxol can be synthesized through several methods. One common approach involves the photoisomerization of cyclooctene derivatives. For instance, trans-cyclooctenes can be prepared using a simplified flow setup for photoisomerization . Another method involves the microwave-assisted kinetic resolution of homochiral cyclooctene derivatives using lipases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photochemical processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of flow photoreactors assembled from readily accessible components has been reported to be effective in producing trans-cyclooctene derivatives .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-ene-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, forming epoxides or other oxidized products.

    Reduction: Reduction of the peroxide group can yield alcohols or other reduced compounds.

    Substitution: The compound can undergo substitution reactions, where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield epoxides, while reduction reactions can produce alcohols.

Scientific Research Applications

Cyclooct-4-ene-1-peroxol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclooct-4-ene-1-peroxol involves its ability to undergo rapid and selective chemical reactions. The peroxide group is highly reactive, allowing the compound to participate in various oxidation and reduction processes. In bioorthogonal chemistry, the compound’s strained ring structure facilitates rapid reactions with tetrazines, enabling precise labeling and manipulation of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooct-4-ene-1-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity compared to other cyclooctene derivatives. This makes it particularly valuable in applications requiring rapid and selective chemical reactions.

Properties

CAS No.

102574-82-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-hydroperoxycyclooctene

InChI

InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2

InChI Key

VHVDGMUGOCTNMX-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OO

Origin of Product

United States

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